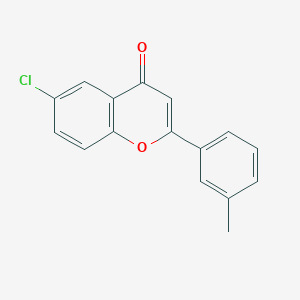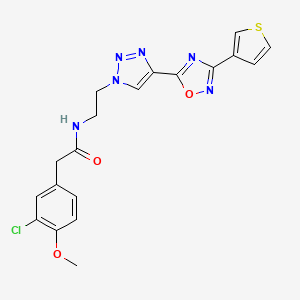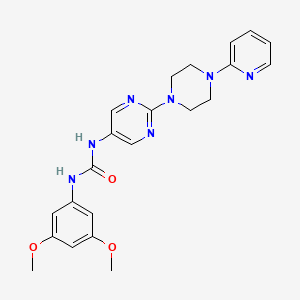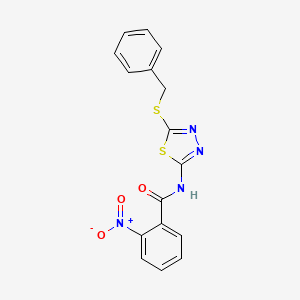
6-chloro-2-(3-methylphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and might involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, with a focus on understanding the mechanisms of these reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, resulting in a change in the enzyme’s conformation and activity. This binding is thought to be mediated by hydrogen bonding and van der Waals forces. Additionally, the compound has been found to interact with other molecules, such as proteins and lipids, which may further affect its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. Additionally, this compound has been found to interact with other molecules, such as proteins and lipids, which may further affect its biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound is relatively stable and has a wide range of applications in scientific research. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, the compound is not very stable when exposed to light or heat, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one. One potential direction is the development of new drug candidates based on this compound. Additionally, this compound could be used in the synthesis of complex molecules for use in medicinal chemistry and organic synthesis. Additionally, this compound could be further studied for its potential use as an inhibitor of enzymes and other molecules. Finally, this compound could be studied for its potential use as a therapeutic agent.
Synthesis Methods
6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one can be synthesized from a variety of starting materials, including anilines, aldehydes, and ketones. The most common method of synthesis involves the reaction of anilines with aldehydes or ketones in the presence of a Lewis acid catalyst. This reaction results in the formation of a chromenone core with two aromatic rings. The Lewis acid catalyst is essential for the formation of the chromenone core, as it facilitates the formation of a strong bond between the aniline and the aldehyde/ketone.
Scientific Research Applications
6-Chloro-2-(3-methylphenyl)-4H-chromen-4-one has a wide range of applications in scientific research. It has been studied for its potential use in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, this compound has been used as a scaffold for the synthesis of various drug candidates. In organic synthesis, it has been used as a building block for the synthesis of complex molecules. In biochemistry, it has been studied as a potential inhibitor of various enzymes and as a potential therapeutic agent.
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(3-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-3-2-4-11(7-10)16-9-14(18)13-8-12(17)5-6-15(13)19-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJQGEOGQSUPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)


![(E)-2-(2-Chlorophenyl)-N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2901051.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2901052.png)



![Methyl 3-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2901057.png)
